molecular formula C22H18N2O4 B12917968 3-(Diphenylmethyl)-5-(4-nitrophenoxy)-4,5-dihydro-1,2-oxazole CAS No. 89249-66-1

3-(Diphenylmethyl)-5-(4-nitrophenoxy)-4,5-dihydro-1,2-oxazole

Cat. No.: B12917968
CAS No.: 89249-66-1
M. Wt: 374.4 g/mol
InChI Key: KZGDPXPUGOEGHG-UHFFFAOYSA-N
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Description

3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole is an organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The presence of benzhydryl and nitrophenoxy groups in its structure adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzhydryl chloride with 4-nitrophenol to form an intermediate, which is then subjected to cyclization with hydroxylamine to yield the desired isoxazole compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of 3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The benzhydryl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzhydryl derivatives.

Scientific Research Applications

3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in electron transfer reactions, while the benzhydryl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Benzhydryl-5-phenoxy-4,5-dihydroisoxazole: Lacks the nitro group, resulting in different reactivity and biological activity.

    3-Benzhydryl-5-(4-aminophenoxy)-4,5-dihydroisoxazole: Contains an amino group instead of a nitro group, leading to different chemical properties and applications.

Uniqueness

3-Benzhydryl-5-(4-nitrophenoxy)-4,5-dihydroisoxazole is unique due to the presence of both benzhydryl and nitrophenoxy groups, which confer distinct chemical reactivity and potential biological activities. The nitro group, in particular, can undergo various transformations, making this compound versatile for synthetic and research applications.

Properties

CAS No.

89249-66-1

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

3-benzhydryl-5-(4-nitrophenoxy)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C22H18N2O4/c25-24(26)18-11-13-19(14-12-18)27-21-15-20(23-28-21)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21-22H,15H2

InChI Key

KZGDPXPUGOEGHG-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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